5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom, a methyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide typically involves multiple stepsThe tetrazole moiety can be introduced via cyclization reactions involving azide and nitrile precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or intermediate in drug synthesis.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The tetrazole moiety may enhance binding affinity and specificity to certain biological targets, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-methylthiophene: A simpler analog with similar reactivity but lacking the sulfonamide and tetrazole groups.
N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide: Similar structure but without the bromine atom.
5-bromo-N-ethyl-2-methoxybenzenesulfonamide: Contains a benzenesulfonamide moiety instead of a thiophene ring.
Uniqueness
5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the bromine atom, sulfonamide group, and tetrazole moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-bromo-N-methyl-N-[(2-methyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN5O2S2/c1-13(5-7-10-12-14(2)11-7)18(15,16)8-4-3-6(9)17-8/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLRGYFDSOOQQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)CN(C)S(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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